
methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate, also known as 4-fluorophenyl methyl 3-oxazole-5-carboxylate, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid and is soluble in most organic solvents. It is a highly versatile compound with a wide range of potential applications in the laboratory. In
Scientific Research Applications
Medicinal Chemistry and Drug Development
Overview: Methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate (abbreviated as FPOC) belongs to the oxazole family, which has attracted attention due to its diverse biological activities. Researchers have explored FPOC’s potential as a scaffold for drug design.
Applications:- Anti-Inflammatory Agents : FPOC derivatives may exhibit anti-inflammatory properties by modulating specific pathways or enzymes involved in inflammation. Researchers can explore FPOC analogs for novel anti-inflammatory drugs .
- Analgesics : Investigating FPOC derivatives as potential analgesics could lead to the development of pain-relieving medications. Structural modifications can enhance their efficacy and selectivity .
Materials Science
Overview: Organic compounds like FPOC play a crucial role in materials science. Their unique electronic and optical properties make them valuable for various applications.
Applications:- Organic Semiconductors : FPOC derivatives can serve as building blocks for organic semiconductors used in electronic devices (e.g., organic field-effect transistors, OLEDs). Researchers can tailor their properties by modifying the substituents .
- Photovoltaics : Investigating FPOC-based materials for solar cells may yield efficient and cost-effective photovoltaic devices. Fine-tuning the molecular structure can optimize light absorption and charge transport .
Computational Chemistry
Overview: Quantum chemistry calculations provide insights into FPOC’s electronic structure, vibrational properties, and reactivity.
Applications:- Spectroscopic Predictions : Computational methods (e.g., density functional theory) allow researchers to predict vibrational frequencies, NMR parameters, and electronic properties of FPOC derivatives. These predictions aid experimental design and interpretation .
Synthetic Organic Chemistry
Overview: FPOC derivatives can be synthesized using various methods, making them accessible for further exploration.
Applications:Yuan, M.-R., Song, Y., & Xu, Y.-J. (2014). Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory. SpringerPlus, 3, 701. Link Abdellatif, K. R., et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 1(1), M1197. Link
properties
IUPAC Name |
methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-15-11(14)10-6-9(13-16-10)7-2-4-8(12)5-3-7/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJONAEUURGWZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6617621.png)
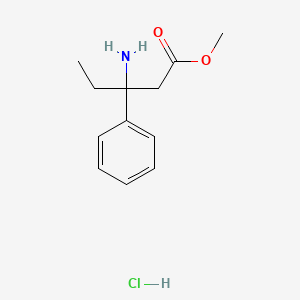
![(2R)-2-({3-[({4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl}methyl)amino]phenyl}formamido)pentanedioic acid](/img/structure/B6617637.png)
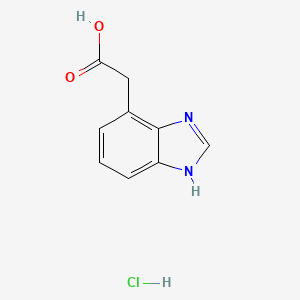
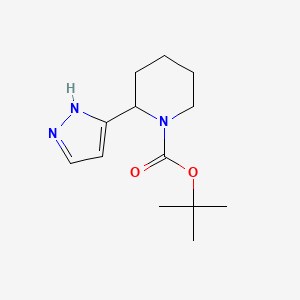

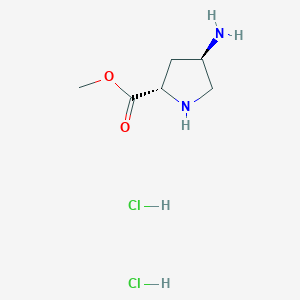
![Ethenetricarbonitrile, [4-(phenylamino)phenyl]-](/img/structure/B6617674.png)
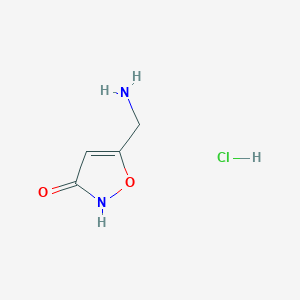


![1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene, Mixture of diastereomers](/img/structure/B6617697.png)
![2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol](/img/structure/B6617716.png)
![3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline](/img/structure/B6617719.png)